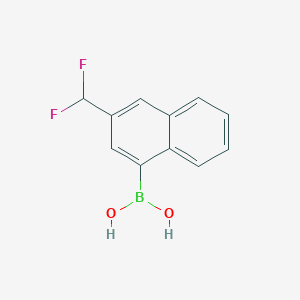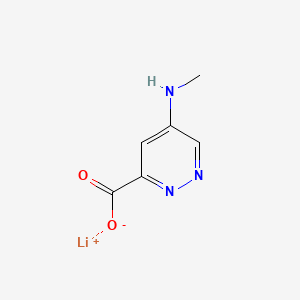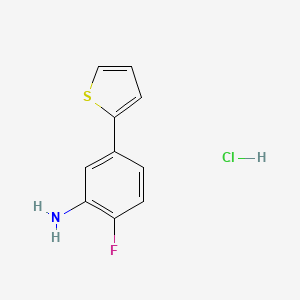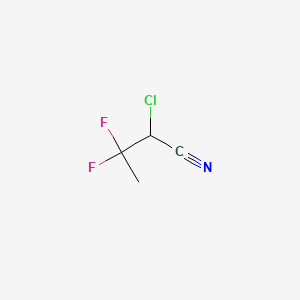
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further bonded to a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of (3-(Difluoromethyl)naphthalen-1-yl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency of the production process, reducing the overall cost and time required for synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted naphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer.
Medicine: Boronic acids are known for their ability to inhibit serine proteases, making them potential candidates for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (3-(Difluoromethyl)naphthalen-1-yl)boronic acid exerts its effects is primarily through its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis . Additionally, the difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-boronic acid: Similar in structure but lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid: Contains a difluoromethoxy group instead of a difluoromethyl group, which alters its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in (3-(Difluoromethyl)naphthalen-1-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, making it a valuable reagent in various chemical and industrial applications. Its ability to participate in a wide range of chemical reactions, coupled with its versatility in scientific research, sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H9BF2O2 |
|---|---|
Molekulargewicht |
222.00 g/mol |
IUPAC-Name |
[3-(difluoromethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11,15-16H |
InChI-Schlüssel |
CETDSDRMHBMDFC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC2=CC=CC=C12)C(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)


![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)


![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)

